Tert-butyl 3-methyl-5-(trifluoromethyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-methyl-5-(trifluoromethyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C10H17F3N2O2 It is a piperazine derivative, which means it contains a piperazine ring, a common structural motif in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-methyl-5-(trifluoromethyl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with tert-butyl chloroformate and trifluoromethylating agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-methyl-5-(trifluoromethyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 3-methyl-5-(trifluoromethyl)piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group imparts unique properties to the resulting compounds, such as increased lipophilicity and metabolic stability .
Biology
In biological research, this compound is used to study the effects of trifluoromethyl groups on biological activity. It can serve as a model compound for investigating the interactions of trifluoromethylated molecules with biological targets .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. The trifluoromethyl group is known to enhance the pharmacokinetic properties of drugs, making this compound a valuable scaffold for drug development .
Industry
In the industrial sector, this compound is used in the production of agrochemicals, polymers, and specialty chemicals. Its unique chemical properties make it suitable for various applications, including as a catalyst or intermediate in chemical reactions .
Mechanism of Action
The mechanism of action of tert-butyl 3-methyl-5-(trifluoromethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the binding affinity of the compound to its target proteins or enzymes, leading to increased biological activity. The piperazine ring can interact with various receptors, modulating their activity and resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-(trifluoromethyl)piperazine-1-carboxylate
- Tert-butyl 4-(trifluoromethyl)piperazine-1-carboxylate
- Tert-butyl 3-methyl-4-(trifluoromethyl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 3-methyl-5-(trifluoromethyl)piperazine-1-carboxylate is unique due to the specific positioning of the trifluoromethyl and methyl groups on the piperazine ring. This unique structure can result in distinct chemical and biological properties compared to other similar compounds .
Properties
CAS No. |
1196146-28-7 |
---|---|
Molecular Formula |
C11H19F3N2O2 |
Molecular Weight |
268.28 g/mol |
IUPAC Name |
tert-butyl 3-methyl-5-(trifluoromethyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C11H19F3N2O2/c1-7-5-16(9(17)18-10(2,3)4)6-8(15-7)11(12,13)14/h7-8,15H,5-6H2,1-4H3 |
InChI Key |
MZXZFSLOBSIRND-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(N1)C(F)(F)F)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.